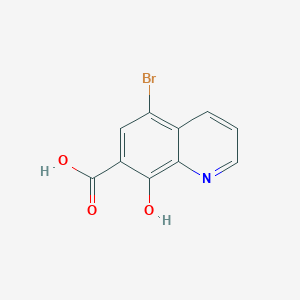

5-Bromo-8-hydroxyquinoline-7-carboxylic acid

概要

説明

5-Bromo-8-hydroxyquinoline-7-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a bromine atom at the 5th position and a carboxylic acid group at the 7th position of the quinoline ring, enhancing its chemical reactivity and biological properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-hydroxyquinoline-7-carboxylic acid typically involves the bromination of 8-hydroxyquinoline followed by carboxylation. One common method is the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5-bromo-8-hydroxyquinoline. This intermediate is then subjected to carboxylation under specific conditions to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

化学反応の分析

Metal Chelation

The compound acts as a bidentate ligand, coordinating metal ions via its 8-hydroxyl oxygen and quinoline nitrogen. Substituents influence chelation efficiency by altering electronic properties:

The electron-withdrawing carboxylic acid and bromine lower the hydroxyl group’s pKa, facilitating deprotonation and metal binding at lower pH compared to unsubstituted 8-hydroxyquinoline .

Nucleophilic Aromatic Substitution at C5 Bromine

The electron-deficient quinoline ring enables bromine replacement under nucleophilic conditions:

The carboxylic acid at C7 enhances ring activation, promoting substitution at C5 .

Carboxylic Acid Functionalization

The C7 carboxylic acid undergoes typical derivatization reactions:

These modifications enhance solubility or enable targeted drug delivery .

Reduction of C5 Bromine

Catalytic hydrogenation removes bromine, yielding 8-hydroxyquinoline-7-carboxylic acid:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂, Pd/C (10%) | Ethanol, 50°C, 6 hrs | 8-Hydroxyquinoline-7-carboxylic acid | 85–90% |

This reaction is critical for generating debrominated analogs for structure-activity studies .

Bromination and Debromination

While further bromination at C7 is sterically hindered by the carboxylic acid group, debromination occurs under reductive conditions (see Section 4). Bromine can also participate in cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .

Key Research Findings

-

Antimicrobial Activity : Cu(II) chelates exhibit enhanced efficacy against Staphylococcus aureus (MIC: 2–4 µg/mL) .

-

Anticancer Potential : Amide derivatives show IC₅₀ values of 21–28 µM against MCF-7 and HeLa cells .

-

Selective Toxicity : Substitution at C5 modulates multidrug resistance (MDR)-selective toxicity in cancer cells .

科学的研究の応用

Antibacterial Activity

Research indicates that derivatives of 8-hydroxyquinoline, including 5-bromo variants, exhibit significant antibacterial properties. For instance:

- Mechanism : These compounds act as inhibitors of bacterial cell division proteins such as FtsZ, which is crucial for bacterial replication.

- Case Study : A study demonstrated that certain derivatives showed inhibition zones against Staphylococcus aureus, with some exhibiting higher activity than standard antibiotics like ciprofloxacin .

Anticancer Activity

5-Bromo-8-hydroxyquinoline-7-carboxylic acid has been investigated for its anticancer potential:

- Cell Line Studies : Compounds derived from this structure were tested against various cancer cell lines (e.g., A549, MCF-7) showing IC₅₀ values ranging from 0.69 to 22 mM, indicating promising cytotoxicity .

- Mechanism : The anticancer activity is often attributed to their ability to induce apoptosis and inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Neuroprotective Effects

Recent studies have suggested that derivatives of 5-bromo-8-hydroxyquinoline may serve as potential neuroprotective agents:

- Cholinesterase Inhibition : Some compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for Alzheimer's disease treatment .

- Case Study : One study reported IC₅₀ values for AChE inhibition ranging from 8.80 to 26.50 µM, demonstrating potential for cognitive enhancement therapies .

作用機序

The mechanism of action of 5-Bromo-8-hydroxyquinoline-7-carboxylic acid involves its ability to chelate metal ions, disrupting essential metal-dependent processes in biological systems. This chelation can inhibit the activity of metalloenzymes and interfere with metal ion homeostasis, leading to antimicrobial and anticancer effects . The compound can also interact with DNA and proteins, further contributing to its biological activities .

類似化合物との比較

Similar Compounds

8-Hydroxyquinoline: The parent compound, known for its broad biological activities.

5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.

5-Chloro-8-hydroxyquinoline: Another halogenated derivative with similar applications.

Uniqueness

5-Bromo-8-hydroxyquinoline-7-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which enhance its chemical reactivity and biological properties. This combination allows for diverse chemical modifications and a wide range of applications in various fields .

生物活性

5-Bromo-8-hydroxyquinoline-7-carboxylic acid (5-Bromo-8-HQCA) is a derivative of 8-hydroxyquinoline, known for its diverse biological activities. This compound exhibits significant potential in various fields, including antimicrobial, anticancer, and neuroprotective applications. This article provides a comprehensive overview of the biological activity of 5-Bromo-8-HQCA, supported by relevant research findings and data.

Chemical Structure and Properties

5-Bromo-8-HQCA features a bromine atom at the 5th position and a carboxylic acid group at the 7th position of the quinoline ring. This unique structure enhances its chemical reactivity and biological properties, allowing for diverse modifications and applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₁O₃ |

| Molecular Weight | 243.07 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 |

The biological activity of 5-Bromo-8-HQCA is primarily attributed to its ability to chelate metal ions. This chelation disrupts essential metal-dependent processes in biological systems, inhibiting the activity of metalloenzymes and interfering with metal ion homeostasis. Such mechanisms contribute to its antimicrobial and anticancer effects .

Antimicrobial Activity

Research has demonstrated that 5-Bromo-8-HQCA exhibits potent antimicrobial properties against various pathogens. A study showed that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Case Study: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of 5-Bromo-8-HQCA against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Escherichia coli | 0.125 mg/mL |

| Klebsiella pneumoniae | 0.250 mg/mL |

The results indicate that 5-Bromo-8-HQCA is particularly effective against Staphylococcus aureus, outperforming standard antibiotics in some cases .

Anticancer Activity

The anticancer potential of 5-Bromo-8-HQCA has been explored in various studies, revealing its ability to induce apoptosis in cancer cells. The compound has shown promising results in inhibiting the proliferation of different cancer cell lines.

Research Findings on Anticancer Activity

In vitro studies have demonstrated that 5-Bromo-8-HQCA can significantly reduce cell viability in cancer cell lines such as:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15 ± 2 |

| MCF-7 (breast cancer) | 20 ± 3 |

| A549 (lung cancer) | 18 ± 1 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Neuroprotective Effects

5-Bromo-8-HQCA has also been investigated for its neuroprotective properties. Its ability to chelate iron ions is particularly relevant in preventing neurodegenerative diseases associated with iron accumulation.

Neuroprotective Mechanism

Research indicates that by chelating iron, 5-Bromo-8-HQCA reduces oxidative stress and neuronal damage. This mechanism has been linked to potential therapeutic applications in conditions like Alzheimer's disease .

特性

IUPAC Name |

5-bromo-8-hydroxyquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-4-6(10(14)15)9(13)8-5(7)2-1-3-12-8/h1-4,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIAZMRXYMCZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561394 | |

| Record name | 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205040-59-1 | |

| Record name | 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。